![molecular formula C14H13F3N2O5 B11825311 2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B11825311.png)

2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

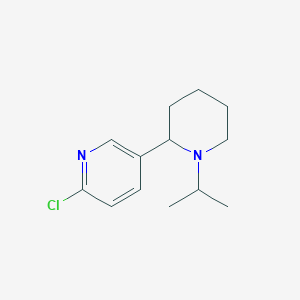

El ácido 2-(3-acetil-5-metilpirrolo[2,3-c]piridin-1-il)acético; ácido 2,2,2-trifluoroacético es un compuesto orgánico complejo con una fórmula molecular de C14H13F3N2O5 y un peso molecular de 346.259 g/mol . Este compuesto presenta un núcleo de pirrolo[2,3-c]piridina, que es un heterociclo que contiene nitrógeno, y se combina con ácido acético y ácido trifluoroacético. La presencia de estos grupos funcionales lo convierte en un compuesto versátil en diversas reacciones químicas y aplicaciones.

Métodos De Preparación

La síntesis del ácido 2-(3-acetil-5-metilpirrolo[2,3-c]piridin-1-il)acético; ácido 2,2,2-trifluoroacético implica múltiples pasos. Un método común incluye los siguientes pasos:

Formación del núcleo de pirrolo[2,3-c]piridina: Esto se puede lograr mediante reacciones de ciclación que involucran derivados de pirrol y piridina.

Acetilación y metilación: La estructura del núcleo se acetila y metila para introducir los grupos acetilo y metilo en las posiciones deseadas.

Unión del ácido acético: El grupo ácido acético se introduce mediante una reacción de sustitución, donde un grupo saliente adecuado es reemplazado por el grupo ácido acético.

Adición de ácido trifluoroacético: Finalmente, se agrega ácido trifluoroacético al compuesto, a menudo a través de una simple reacción ácido-base.

Los métodos de producción industrial pueden implicar pasos similares, pero están optimizados para la síntesis a gran escala, incluido el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

El ácido 2-(3-acetil-5-metilpirrolo[2,3-c]piridin-1-il)acético; ácido 2,2,2-trifluoroacético experimenta diversas reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como el diclorometano, catalizadores como paladio sobre carbono y control de temperatura para optimizar las velocidades de reacción y los rendimientos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados, pero generalmente incluyen derivados con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

El ácido 2-(3-acetil-5-metilpirrolo[2,3-c]piridin-1-il)acético; ácido 2,2,2-trifluoroacético tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 2-(3-acetil-5-metilpirrolo[2,3-c]piridin-1-il)acético; ácido 2,2,2-trifluoroacético implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas al unirse a sus sitios activos y evitar el acceso del sustrato . Además, puede modular la actividad del receptor al unirse a los sitios del receptor y alterar su conformación y vías de señalización . Los objetivos moleculares y vías específicos involucrados dependen del contexto biológico específico y la relación estructura-actividad del compuesto.

Comparación Con Compuestos Similares

Compuestos similares al ácido 2-(3-acetil-5-metilpirrolo[2,3-c]piridin-1-il)acético; ácido 2,2,2-trifluoroacético incluyen otros derivados de pirrolo[2,3-c]piridina y compuestos que contienen ácido trifluoroacético . Algunos ejemplos son:

Derivados de pirrolo[2,3-c]piridina: Estos compuestos comparten la misma estructura del núcleo, pero difieren en sus grupos funcionales, lo que lleva a variaciones en sus propiedades químicas y biológicas.

Derivados de ácido trifluoroacético: Los compuestos que contienen grupos ácido trifluoroacético exhiben reactividad similar y se utilizan en aplicaciones similares.

La singularidad del ácido 2-(3-acetil-5-metilpirrolo[2,3-c]piridin-1-il)acético; ácido 2,2,2-trifluoroacético radica en su combinación específica de grupos funcionales, que imparte una reactividad química y una actividad biológica distintas en comparación con sus análogos.

Propiedades

Fórmula molecular |

C14H13F3N2O5 |

|---|---|

Peso molecular |

346.26 g/mol |

Nombre IUPAC |

2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C12H12N2O3.C2HF3O2/c1-7-3-9-10(8(2)15)5-14(6-12(16)17)11(9)4-13-7;3-2(4,5)1(6)7/h3-5H,6H2,1-2H3,(H,16,17);(H,6,7) |

Clave InChI |

KPDMOHGAOICDDY-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=N1)N(C=C2C(=O)C)CC(=O)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-7-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B11825246.png)

![tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane](/img/structure/B11825250.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B11825256.png)

![(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B11825259.png)

![2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825283.png)

![Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-](/img/structure/B11825301.png)